

An In-Depth Technical Guide to 2,4-Dihydroxy-6-methylNicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dihydroxy-6-methylNicotinic acid

Cat. No.: B1441542

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

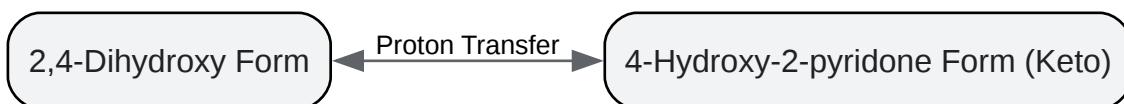
Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2,4-dihydroxy-6-methylNicotinic acid** (CAS No: 846557-80-0), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide elucidates its chemical identity, including its tautomeric nature, provides detailed synthetic protocols for its precursor, discusses its derivatization into biologically active compounds, and outlines validated analytical methodologies for its characterization. A key focus is placed on the anticancer potential of its derivatives, with a detailed exploration of the underlying mechanism of action involving the JNK signaling pathway. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel pyridine-based scaffolds in therapeutic development.

Chemical Identity and Physicochemical Properties

2,4-Dihydroxy-6-methylNicotinic acid is a substituted pyridine derivative. Its chemical identity is defined by the following key identifiers and properties.

CAS Number and Synonyms


- CAS Number: 846557-80-0[1]
- IUPAC Name: 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid[1]
- Common Synonyms: 2,4-Dihydroxy-6-methylpyridine-3-carboxylic acid, 4-hydroxy-6-methyl-2-pyridone-3-carboxylic acid[1]

The prevalence of the "oxo" or "pyridone" nomenclature in its synonyms is a direct reflection of the compound's existence in tautomeric forms. This is a critical aspect of its chemistry, influencing its reactivity and biological interactions.

Tautomerism

2,4-Dihydroxy-6-methylnicotinic acid exhibits keto-enol tautomerism, existing in equilibrium between the dihydroxy form and the more stable hydroxy-oxo (pyridone) form. Spectroscopic analyses are crucial for understanding this equilibrium, which can be influenced by the solvent and solid-state packing.[2] The pyridone tautomer is often the dominant species and is the key structural motif in many of its biologically active derivatives.

Tautomeric Equilibrium of **2,4-Dihydroxy-6-methylnicotinic Acid**

[Click to download full resolution via product page](#)

Caption: Keto-enol tautomerism of the core molecule.

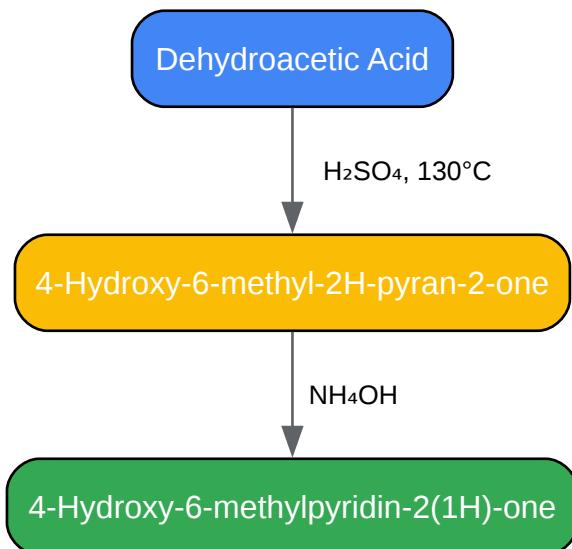
Physicochemical Data Summary

Property	Value	Source
Molecular Formula	C ₇ H ₇ NO ₄	PubChem[1]
Molecular Weight	169.13 g/mol	PubChem[1]
Appearance	Solid (predicted)	---
pKa (predicted)	4.50 ± 1.00	ChemicalBook

Synthesis and Derivatization

The synthesis of **2,4-dihydroxy-6-methylnicotinic acid** and its derivatives is of paramount importance for accessing novel chemical matter for drug discovery programs. While direct synthesis of the acid can be challenging, a common and efficient route involves the synthesis of a key precursor, 4-hydroxy-6-methylpyridin-2(1H)-one, from readily available starting materials.

Synthesis of the Core Scaffold: 4-Hydroxy-6-methylpyridin-2(1H)-one


A well-established synthetic route to the core pyridone scaffold begins with dehydroacetic acid. [3]

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

- Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one.
 - To a 25 mL flask, add dehydroacetic acid (1 mmol) and a 92% aqueous solution of sulfuric acid (5 mmol).
 - Heat the mixture to 130°C for 10 minutes.
 - While the mixture is still warm, pour it into a beaker containing crushed ice.
 - Collect the resulting precipitate by filtration and wash with cold water to yield 4-hydroxy-6-methylpyran-2-one as a white solid.[3]
- Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one.
 - In a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol) and a 28% aqueous solution of ammonium hydroxide (5 mmol) with stirring.
 - Continue stirring until the reaction is complete (monitor by TLC).
 - Isolate the product, 4-hydroxy-6-methylpyridin-2(1H)-one, which can be further purified by recrystallization.[3]

From this core scaffold, the target carboxylic acid can be obtained through various methods, such as carboxylation at the 3-position, which often involves protection and deprotection steps.

Synthetic Workflow for the Pyridone Scaffold

[Click to download full resolution via product page](#)

Caption: Synthesis of the core pyridone scaffold.

Derivatization for Biological Evaluation: Synthesis of Bis(pyridyl)methanes

The 4-hydroxy-2-pyridone scaffold is a versatile building block for creating libraries of compounds for biological screening. One notable class of derivatives with demonstrated anticancer activity is the bis(pyridyl)methanes.[4][5]

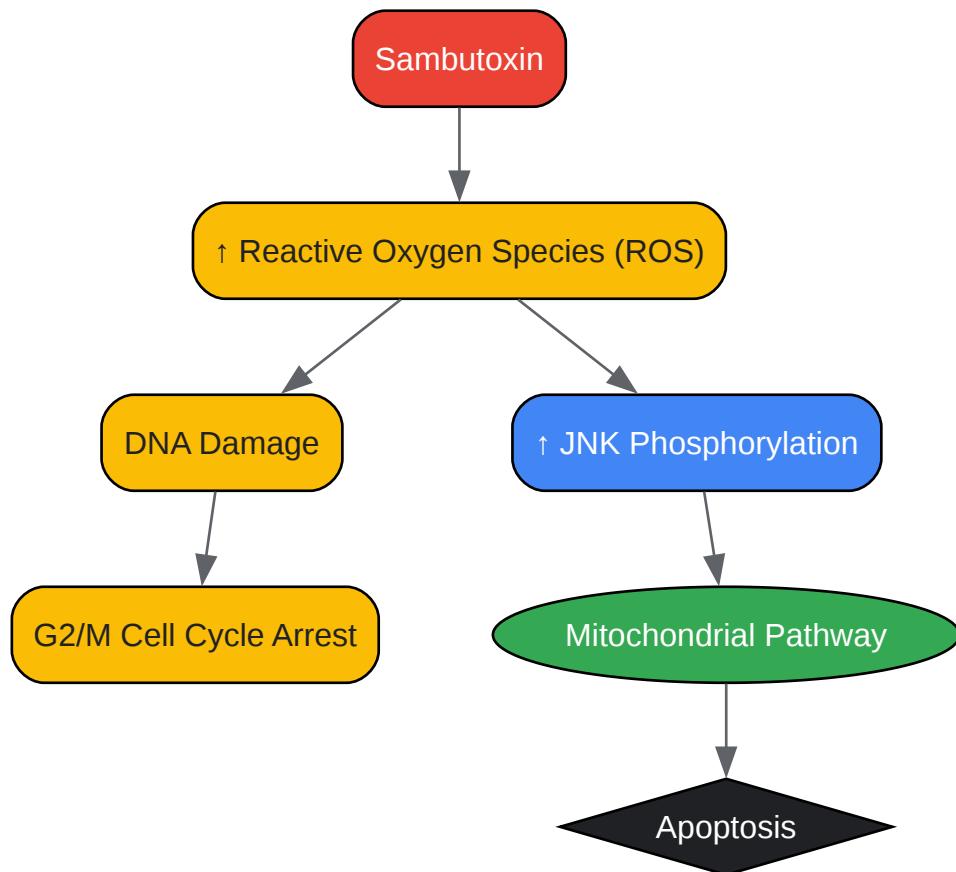
Experimental Protocol: General Synthesis of Bis(pyridyl)methanes

- To a solution of 4-hydroxy-6-methylpyridin-2(1H)-one (1.5 mmol) in a mixture of ethanol (20 mL) and methanol (20 mL), add piperidine (15 μL) and pyridine (45 μL).[3]
- Stir the reaction mixture for 5 minutes at 25°C .[3]
- Add the desired aldehyde (1 mmol) and heat the mixture to reflux.[3]

- Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
- Upon completion, reduce the solvent volume under reduced pressure.[3]
- Collect the resulting precipitate by filtration and wash with methanol followed by ethyl ether to yield the bis(pyridyl)methane derivative.[3]

Applications in Drug Discovery: Anticancer Activity

Derivatives of the 4-hydroxy-2-pyridone core have shown significant promise as anticancer agents.[4][5] A notable example is Sambutoxin, a natural product derivative, which has been shown to inhibit the proliferation of various cancer cells.[1][6]


Mechanism of Action: Induction of Apoptosis via the JNK Signaling Pathway

The anticancer activity of Sambutoxin has been elucidated to occur through the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent cell cycle arrest and apoptosis.[1][6] This process is mediated by the c-Jun N-terminal kinase (JNK) signaling pathway.

Key Mechanistic Steps:

- Induction of ROS: Treatment with Sambutoxin leads to an increase in intracellular ROS levels.[1]
- DNA Damage: The elevated ROS causes damage to the cancer cell's DNA.[1]
- Cell Cycle Arrest: The DNA damage triggers G2/M phase cell cycle arrest, mediated by the activation of ATM and Chk2, and downregulation of cdc25C, cdc2, and cyclin B1.[1]
- Activation of JNK Pathway: The increase in ROS leads to the sustained phosphorylation of JNK.[1]
- Mitochondrial Apoptosis: The activated JNK pathway initiates the mitochondrial apoptosis cascade, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, cytochrome c release, and activation of caspases-9 and -3.[1]

Sambutoxin-Induced Apoptotic Pathway

[Click to download full resolution via product page](#)

Caption: JNK-mediated apoptosis induced by Sambutoxin.

Analytical Methodologies

Robust and validated analytical methods are essential for the quality control of synthesized compounds and for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely applicable technique for the analysis of **2,4-dihydroxy-6-methylnicotinic acid** and its derivatives.

Validated HPLC-UV Method

The following protocol is a representative method that can be adapted and validated for the specific analysis of **2,4-dihydroxy-6-methylnicotinic acid**.

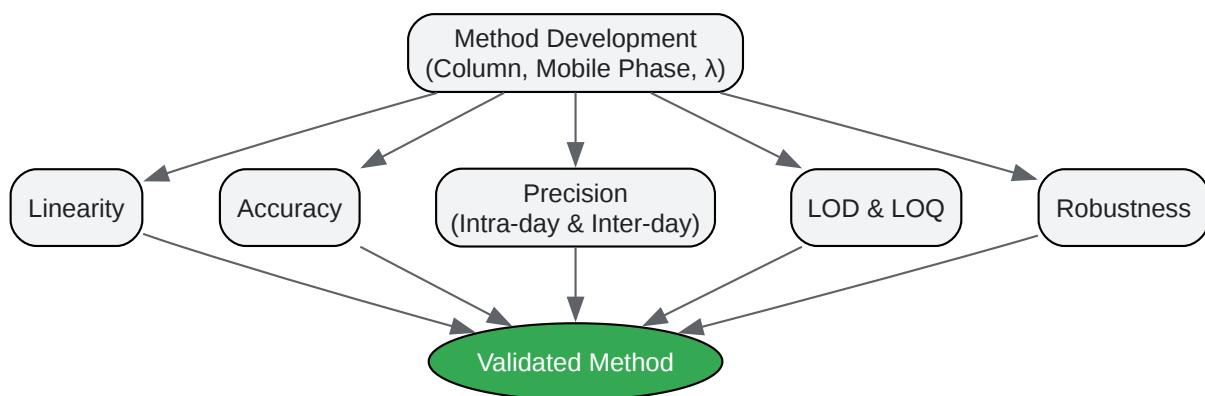
Experimental Protocol: HPLC-UV Analysis

- Instrumentation:

- HPLC system with a UV-Vis detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[\[7\]](#)

- Chromatographic Conditions:

- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water containing 0.1% formic acid to ensure protonation and good peak shape. The exact ratio should be optimized.[\[7\]](#)
- Flow Rate: 1.0 mL/min.[\[7\]](#)
- Column Temperature: 30°C.[\[7\]](#)
- Injection Volume: 10 μ L.
- Detection Wavelength: Based on the UV absorbance maximum of the pyridone chromophore, typically in the range of 260-280 nm. A wavelength of 262 nm has been used for niacin.


- Sample Preparation:

- Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase).
- Filter the sample through a 0.45 μ m syringe filter before injection.

- Method Validation:

- The method should be validated according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

HPLC Method Validation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC method validation.

Conclusion

2,4-Dihydroxy-6-methylnicotinic acid and its derivatives, particularly those based on the 4-hydroxy-2-pyridone scaffold, represent a promising class of compounds for drug discovery, with demonstrated potential in oncology. This guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of these molecules. The detailed protocols and mechanistic insights are intended to empower researchers to further explore the therapeutic potential of this versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. | Semantic Scholar [semanticscholar.org]
- 7. Development and Validation of an HPLC-UV Method for the Quantification of 4'-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,4-Dihydroxy-6-methylnicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1441542#2-4-dihydroxy-6-methylnicotinic-acid-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com